(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
®-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidinone core, a bromine atom, and a piperidine moiety.
Preparation Methods
The synthesis of ®-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrazolo[4,3-d]pyrimidinone core, followed by the introduction of the bromine atom and the piperidine moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidinone core can bind to active sites of enzymes, inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidinone derivatives, such as:
®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its potential as a kinase inhibitor.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Studied for its potential neuroprotective effects. The uniqueness of ®-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H26BrN5O3 |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
3-bromo-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H26BrN5O3/c1-15(16-6-4-3-5-7-16)12-17(29)27-10-8-22(31,9-11-27)13-28-14-24-18-19(21(28)30)25-26(2)20(18)23/h3-7,14-15,31H,8-13H2,1-2H3/t15-/m1/s1 |
InChI Key |
YQQWQDIFFQTIHI-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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